molecular formula C13H18O B072701 2-Cyclohexyl-4-methylphenol CAS No. 1596-09-4

2-Cyclohexyl-4-methylphenol

Cat. No.: B072701
CAS No.: 1596-09-4
M. Wt: 190.28 g/mol
InChI Key: GTLMTHAWEBRMGI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methylphenol is an organic compound with the molecular formula C13H18O. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a cyclohexyl group at the second position and a methyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

2-Cyclohexyl-4-methylphenol can be synthesized through the alkylation of p-cresol with cyclohexanol or cyclohexene. The reaction is typically carried out in the liquid phase in the presence of a large pore, acidic zeolite as a catalyst. The reaction conditions involve using 1-10% by weight of the zeolite based on the amount of p-cresol . Another method involves using sulfuric acid, aluminum chloride, or phosphoric acid as catalysts, with reaction temperatures ranging from 60°C to 100°C .

Chemical Reactions Analysis

2-Cyclohexyl-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethylphenol derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

2-Cyclohexyl-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of stabilizers for thermoplastics and elastomers

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexyl and methyl groups influence the compound’s hydrophobicity, which can affect its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

2-Cyclohexyl-4-methylphenol can be compared with other phenolic compounds such as:

Properties

IUPAC Name

2-cyclohexyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLMTHAWEBRMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166693
Record name Phenol, 2-cyclohexyl-4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-09-4
Record name 2-Cyclohexyl-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1596-09-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-p-cresol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-cyclohexyl-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexyl-p-cresol
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Record name 2-CYCLOHEXYL-P-CRESOL
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Synthesis routes and methods

Procedure details

To carry out the process, a mixture of zeolite and p-cresol is for example heated to the desired reaction temperature with stirring. Cyclohexanol is then added in accordance with the amount of evolved water. In the case of a reaction batch of 2-4 moles of p-cresol, this generally requires a period of 3-6 hours. After all the cyclohexanol has been added, the reaction mixture is stirred at the reaction temperature for a further 2-4 hours. The 4-methyl-2-cyclohexylphenol can then be isolated from the reaction mixture by separating methods known to the person skilled in the art. For instance, it is possible first to remove the zeolite by filtration or centrifuging. However, it is also possible to leave the zeolite at elevated temperature after the reaction has ended and to decant or siphon off the reaction mixture. Such a procedure leaves the repeatedly reusable catalyst in the reaction vessel, in which, after renewed addition of p-cresol and subsequent addition of cyclohexanol, further reaction products can be obtained. The reaction mixture from which the zeolite has been removed can advantageously be worked up further by distillation. The resulting excess p-cresol is recycled.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Cyclohexyl-4-methylphenol synthesized efficiently?

A1: this compound can be synthesized with high efficiency through the alkylation of p-cresol with cyclohexene. [] This reaction is typically catalyzed by benzenesulphonic acid. [] Researchers have investigated the impact of varying reaction parameters on the yield of this compound. [] These parameters include temperature, molar ratio of reactants, catalyst concentration, and reaction duration. []

Q2: Can the synthesis of this compound be further optimized?

A2: Yes, research indicates that using perchloric acid as a catalyst can lead to even higher yields of this compound. [] Optimum yields exceeding 95% have been achieved by carefully controlling the reaction temperature, molar ratio of p-cresol to cyclohexene, perchloric acid concentration, and reaction time. []

Q3: Beyond its synthesis, what other research has been conducted on this compound?

A3: Researchers have explored the derivatization of this compound to create compounds with potentially valuable biological properties. [] For instance, mono- and dicarboxymethylation of 6,6'-methylenebis(this compound), a dimer of this compound, have been performed. [] These modifications led to the creation of novel hydrazides and hydrazones. [] Furthermore, in silico ADMET analysis was conducted on these derivatives to predict their absorption, distribution, metabolism, excretion, and toxicity profiles. [] This computational analysis provides valuable insights into their potential as drug candidates and guides further research. []

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